Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate
CAS No.: 120572-43-2
Cat. No.: VC20758565
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120572-43-2 |
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Molecular Formula | C15H19NO5 |
Molecular Weight | 293.31 g/mol |
IUPAC Name | ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate |
Standard InChI | InChI=1S/C15H19NO5/c1-3-20-14(18)10-9-13(17)16-12-8-6-5-7-11(12)15(19)21-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17) |
Standard InChI Key | YSBUWJGLBQDUMI-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OCC |
Canonical SMILES | CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OCC |
Introduction
Chemical Properties and Structure
Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is an organic compound belonging to the class of esters and amides. It is characterized by several key functional groups:
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An ethyl ester group
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An amide linkage
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An ethoxy group attached to a benzoate moiety
The compound has the molecular formula C₁₅H₁₉NO₅ and a molecular weight of 293.31 g/mol. Its structure contains multiple functional groups that contribute to its chemical reactivity and potential applications in various fields. The IUPAC name for this compound is ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate, which precisely describes its chemical structure.
Identification and Structural Parameters
The compound is identified by its unique chemical identifiers:
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CAS Number: 120572-43-2
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InChI Key: YSBUWJGLBQDUMI-UHFFFAOYSA-N
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Canonical SMILES: CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OCC
Synthesis Methods
The synthesis of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate involves a multi-step process that employs key organic chemistry reactions. Understanding these synthetic routes is crucial for researchers looking to produce this compound for further study or application.
Laboratory Synthesis
The laboratory synthesis of this compound typically follows a two-step process:
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Esterification: The initial step involves the esterification of 2-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-aminobenzoate.
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Amidation: The ethyl 2-aminobenzoate is then reacted with 4-ethoxy-4-oxobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide linkage, resulting in Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate.
Industrial Production Methods
In industrial settings, the production of this compound may employ more efficient methods:
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Continuous Flow Reactors: These are used to optimize reaction conditions and improve yield.
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Automated Systems: The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
These industrial methods allow for large-scale production of the compound with consistent quality, which is essential for its commercial applications.
Chemical Reactivity
Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate demonstrates diverse chemical reactivity due to its multiple functional groups. Understanding these reactions is fundamental for researchers looking to modify the compound or utilize it in synthetic pathways.
Types of Reactions
The compound can undergo various chemical reactions, including:
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Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
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Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
The reactions of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate typically employ specific reagents and conditions:
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For Hydrolysis:
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Acidic hydrolysis: hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
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Basic hydrolysis: sodium hydroxide (NaOH) or potassium hydroxide (KOH)
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For Reduction:
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Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
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For Substitution:
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Nucleophiles such as amines, thiols, or alkoxides
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Major Products Formed
The reactions of this compound yield specific products:
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Hydrolysis Products: 2-aminobenzoic acid and 4-ethoxy-4-oxobutanoic acid.
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Reduction Products: The corresponding alcohols derived from the carbonyl groups.
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Substitution Products: These vary depending on the nucleophile used in the reaction.
Applications in Scientific Research
Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate has several important applications in scientific research across multiple disciplines.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves several valuable functions:
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Intermediate in Drug Synthesis: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
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Prodrug Development: The compound may act as a prodrug that undergoes enzymatic hydrolysis to release the active drug.
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Therapeutic Potential: Preliminary research indicates that this compound may exhibit analgesic and anti-inflammatory effects, making it a candidate for drug development targeting pain management.
Organic Synthesis Applications
In organic synthesis, the compound serves as:
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Building Block: It functions as a building block for the synthesis of more complex organic molecules.
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Synthetic Intermediate: The compound's functional groups allow for selective modifications, making it valuable in multi-step synthetic pathways.
Material Science Applications
The compound has potential applications in material science:
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Polymer Development: It can be used in the development of novel polymers with specific properties.
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Coating Materials: The compound's functional groups may contribute to the development of specialized coatings.
Biological Research Applications
In biological research, the compound is utilized for:
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Enzyme Interaction Studies: The compound may modulate the activity of specific enzymes involved in metabolic pathways, particularly those related to inflammatory processes.
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Receptor Binding Studies: Investigations into the compound's interactions with various receptors help understand its therapeutic potential, especially its effects on pain pathways.
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Biochemical Assays: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Biological Activity
Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate demonstrates several biological activities that make it relevant for pharmaceutical research and development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, as shown in the following table:
Microorganism | Activity Level |
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Escherichia coli | Moderate |
Staphylococcus aureus | High |
Pseudomonas aeruginosa | Moderate |
Candida albicans | High |
Aspergillus fumigatus | Moderate |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
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Enzyme Modulation: The compound may inhibit certain enzymes involved in inflammatory and pain response pathways.
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Receptor Interactions: Its ability to interact with various receptors can alter physiological responses relevant to its therapeutic effects.
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Metabolic Transformation: As a potential prodrug, its bioactivity may result from metabolic transformations in the body that release active compounds.
Comparison with Similar Compounds
Understanding how Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate compares to similar compounds provides valuable context for its unique properties and potential applications.
Structural Analogues
Several structural analogues have been compared with this compound:
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Ethyl 2-(4-oxobutanamido)benzoate: This analog lacks the ethoxy group present in Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate, which may affect its reactivity and applications.
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Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate: Contains a methyl ester group instead of an ethyl ester group, which may influence its physical and chemical properties.
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Derivatives with Different Substituents: Various derivatives with different substituents on the benzoate moiety can exhibit unique properties and applications.
Structure-Activity Relationship
The structure-activity relationship of this compound and its analogues reveals important patterns:
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Ester Group Modifications: Changes to the ester groups can affect the compound's solubility, stability, and bioavailability.
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Amide Linkage: The amide linkage is crucial for many biological activities, and modifications to this group can significantly alter the compound's properties.
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Substituent Effects: Different substituents on the benzoate moiety can fine-tune the compound's reactivity and biological activity.
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